molecular formula C5H11N3O2 B12815222 (4R,5R)-4,5-Dimethoxy-4,5-dihydro-1H-imidazol-2-amine

(4R,5R)-4,5-Dimethoxy-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B12815222
M. Wt: 145.16 g/mol
InChI Key: GXMINFMDZVJNDG-QWWZWVQMSA-N
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Description

(4R,5R)-4,5-Dimethoxy-4,5-dihydro-1H-imidazol-2-amine is a chiral compound that belongs to the class of imidazoles. This compound is characterized by its two methoxy groups attached to the 4 and 5 positions of the imidazole ring, and it has significant potential in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-4,5-Dimethoxy-4,5-dihydro-1H-imidazol-2-amine typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reaction of (3R,4R)-2,5-dimethoxy-2,5-dimethyl-3,4-hexanediol with triethyl orthoformate and p-toluenesulfonic acid monohydrate in cyclohexane under an inert atmosphere . The reaction mixture is stirred at room temperature and then distilled to remove ethanol, followed by purification through distillation under reduced pressure.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-4,5-Dimethoxy-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce any oxidized forms of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

(4R,5R)-4,5-Dimethoxy-4,5-dihydro-1H-imidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it useful in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4R,5R)-4,5-Dimethoxy-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (4R,5R)-1,2-dithiane-4,5-diol: This compound has a similar chiral structure but contains sulfur atoms instead of nitrogen.

    (4R,5R)-2-Ethoxy-4,5-bis[(1-methoxy-1-methyl)ethyl]-1,3-dioxolane: Another chiral compound with different functional groups.

Uniqueness

What sets (4R,5R)-4,5-Dimethoxy-4,5-dihydro-1H-imidazol-2-amine apart is its specific combination of methoxy groups and the imidazole ring, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications where precise molecular interactions are required.

Properties

Molecular Formula

C5H11N3O2

Molecular Weight

145.16 g/mol

IUPAC Name

(4R,5R)-4,5-dimethoxy-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C5H11N3O2/c1-9-3-4(10-2)8-5(6)7-3/h3-4H,1-2H3,(H3,6,7,8)/t3-,4-/m1/s1

InChI Key

GXMINFMDZVJNDG-QWWZWVQMSA-N

Isomeric SMILES

CO[C@@H]1[C@H](N=C(N1)N)OC

Canonical SMILES

COC1C(N=C(N1)N)OC

Origin of Product

United States

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